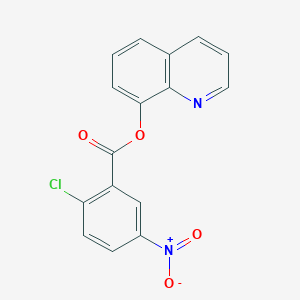
8-喹啉基2-氯-5-硝基苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 2-chloro-5-nitrobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a quinoline moiety linked to a chloronitrobenzoate group, which contributes to its unique chemical properties and reactivity.
科学研究应用
Quinolin-8-yl 2-chloro-5-nitrobenzoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Quinolin-8-yl 2-chloro-5-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity. The primary targets of Quinolin-8-yl 2-chloro-5-nitrobenzoate are the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by apoptosis and cell proliferation .
Mode of Action
Quinolin-8-yl 2-chloro-5-nitrobenzoate interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s function . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with Quinolin-8-yl 2-chloro-5-nitrobenzoate .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the most common signaling pathway affected by Quinolin-8-yl 2-chloro-5-nitrobenzoate . This pathway plays a role in multiple cancers by apoptosis and cell proliferation . The downstream effects of this interaction can lead to changes in cell growth and survival.
Pharmacokinetics
. These properties impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays in the body.
Result of Action
The result of Quinolin-8-yl 2-chloro-5-nitrobenzoate’s action is the inhibition of the PI3K/AKT/mTOR pathway, which can lead to decreased cell proliferation in certain types of cancer . One of the compounds, similar to Quinolin-8-yl 2-chloro-5-nitrobenzoate, was found to be active with an inhibition concentration value of IC50 29.4 μM .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with quinolin-8-ol. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield after purification.
Industrial Production Methods
While specific industrial production methods for Quinolin-8-yl 2-chloro-5-nitrobenzoate are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Quinolin-8-yl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and quinolin-8-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted quinolin-8-yl benzoates.
Reduction: Quinolin-8-yl 2-chloro-5-aminobenzoate.
Ester Hydrolysis: 2-chloro-5-nitrobenzoic acid and quinolin-8-ol.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and hydroxychloroquine, which are used as antimalarial agents.
Nitrobenzoate Esters: Compounds like methyl 2-chloro-5-nitrobenzoate, which share similar structural features.
Uniqueness
Quinolin-8-yl 2-chloro-5-nitrobenzoate is unique due to the combination of the quinoline and chloronitrobenzoate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
quinolin-8-yl 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-7-6-11(19(21)22)9-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHWQOTMUBCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2578464.png)
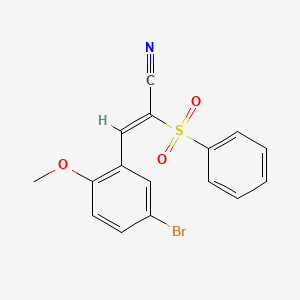
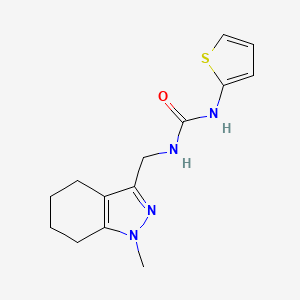
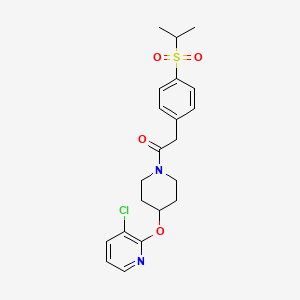
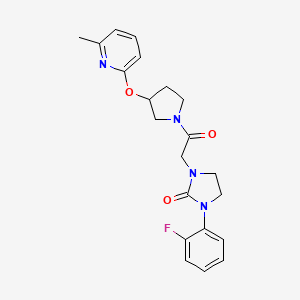
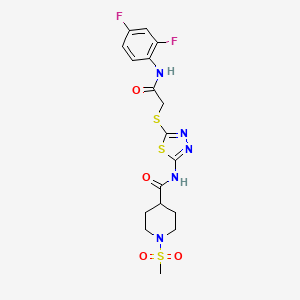
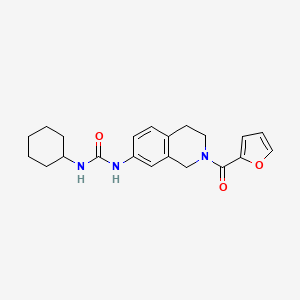

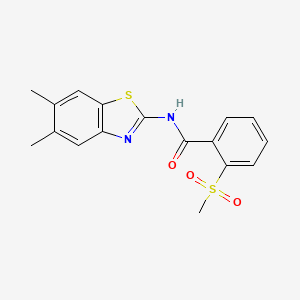
![N-[2-(DIETHYLAMINO)ETHYL]-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2578479.png)

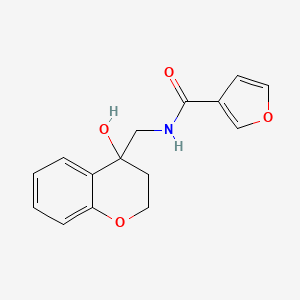
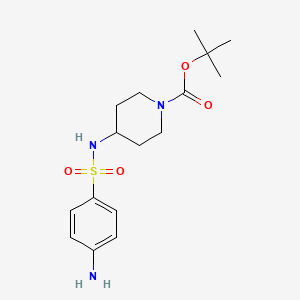
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)
